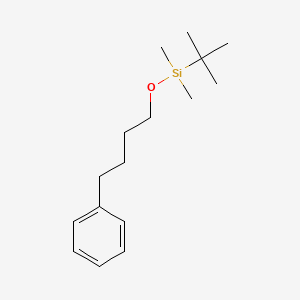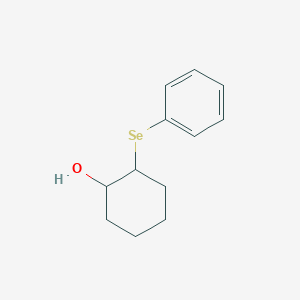
2-(Phenylselanyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylselanyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenylselanyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselenol in the presence of a base. The reaction proceeds through the formation of an intermediate selenoether, which is subsequently hydrolyzed to yield the desired alcohol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylselanyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexanol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and sodium amide (NaNH2) are employed for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Phenylselanyl)cyclohexan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenylselanyl)cyclohexan-1-ol involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexen-1-ol: A related compound with a similar cyclohexane ring structure but without the phenylselanyl group.
Phenylselenol: The parent compound from which the phenylselanyl group is derived.
Cyclohexanol: A simpler analog with only a hydroxyl group on the cyclohexane ring.
Uniqueness: 2-(Phenylselanyl)cyclohexan-1-ol is unique due to the presence of both the phenylselanyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
73501-53-8 |
|---|---|
Molekularformel |
C12H16OSe |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-phenylselanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI-Schlüssel |
XNFLWQDTWVENJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
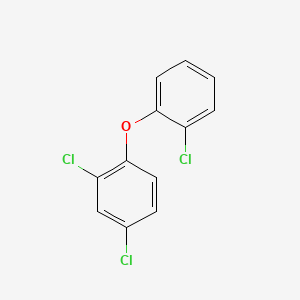
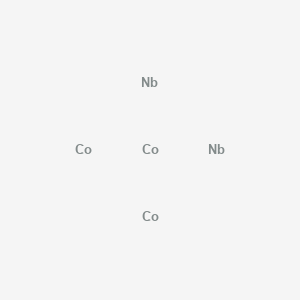
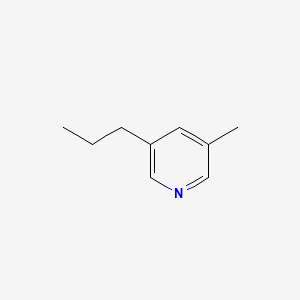

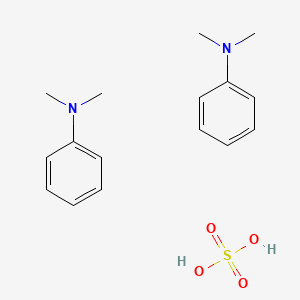

![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)
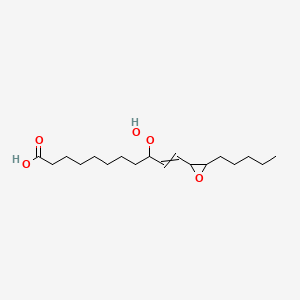
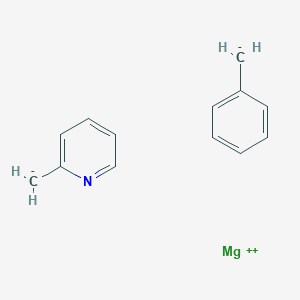
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
